molecular formula C10H12OS B13287040 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde

Cat. No.: B13287040
M. Wt: 180.27 g/mol
InChI Key: KSBJRHPEAIZXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde is an organic compound that features a cyclobutane ring attached to a carboxaldehyde group and a thienylmethyl substituent. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde typically involves the reaction of cyclobutanecarboxaldehyde with 2-thienylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclobutanecarboxaldehyde, followed by nucleophilic substitution with 2-thienylmethyl halide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
  • N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide
  • 1-(2-Thienylmethyl)-1H-imidazole-5-carbohydroxamic acid

Uniqueness: 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other thiophene-containing compounds.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H12OS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6,8H,2,4-5,7H2

InChI Key

KSBJRHPEAIZXGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CS2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.